

Physicochemical Properties of 2,2-difluoro-4-methylpentanoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	2,2-Difluoro-4-methylpentanoic	
	acid	
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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of **2,2-difluoro-4-methylpentanoic acid**. Due to a lack of available experimental data for this specific molecule, this document presents predicted values for the closely related isomer, **3,3-difluoro-4-methylpentanoic acid**, to offer an estimation of its characteristics. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in their own investigations.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 3,3-difluoro-4-methylpentanoic acid. These values are computational estimations and should be used as a preliminary guide pending experimental verification for **2,2-difluoro-4-methylpentanoic acid**.

Property	Predicted Value	Method
Boiling Point	203.0 ± 25.0 °C	Prediction
Density	1.139 ± 0.06 g/cm ³	Prediction
рКа	4.01 ± 0.10	Prediction



Note: The data presented is for the constitutional isomer 3,3-difluoro-4-methylpentanoic acid as experimental or predicted data for **2,2-difluoro-4-methylpentanoic acid** is not readily available.[1]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are standard methods widely used in the field.

Determination of Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure, while the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] For pure crystalline compounds, the melting point is typically sharp, occurring over a narrow range of 0.5-1°C.[2][3] Impurities tend to lower and broaden the melting point range.[2][3]

Apparatus:

- Mel-Temp apparatus or Thiele tube setup[2][3]
- Capillary tubes[2]
- Thermometer[3]

Procedure (Mel-Temp Apparatus):

- A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.[2]
- The capillary tube is placed in the heating block of the Mel-Temp apparatus.
- The sample is heated rapidly to determine an approximate melting point.
- A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 20°C below the approximate melting point.[4]



• The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded as the melting range.[2]

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.[5]

Apparatus:

- Potentiometer with a calibrated pH electrode[6]
- Magnetic stirrer and stir bar[6]
- Burette
- Reaction vessel[6]

Procedure (Potentiometric Titration):

- Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
- Prepare a sample solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[6] The use of co-solvents will necessitate extrapolation to determine the pKa in a purely aqueous medium.[5]
- Maintain a constant ionic strength throughout the titration using a solution like 0.15 M potassium chloride.[6]
- Acidify the sample solution with a standard acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.[6]
- Titrate the solution with a standard base (e.g., 0.1 M NaOH), adding the titrant in small increments.[6]
- Record the pH after each addition of the titrant, allowing the reading to stabilize.[6]
- Continue the titration until the pH reaches approximately 12-12.5.[6]



• The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.[7][8]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is considered the gold standard for experimental logP determination.[9][10]

Apparatus:

- · Shake-flask or glass vials with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)[10]

Procedure (Shake-Flask Method):

- Pre-saturate n-octanol with water and water with n-octanol.[10]
- Prepare a solution of the compound in one of the phases (typically the one in which it is more soluble).
- Add a known volume of this solution to a known volume of the other phase in a flask or vial.
- The mixture is agitated (e.g., by shaking or stirring) until equilibrium is reached.[11]
- The two phases are then separated, typically by centrifugation.[12]
- The concentration of the compound in each phase is determined using a suitable analytical method like HPLC.[10]
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]



Determination of Aqueous Solubility

Aqueous solubility is a critical property influencing a drug's absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.[12][14]

Apparatus:

- · Flasks or vials with closures
- Constant temperature shaker or incubator[12]
- Filtration or centrifugation equipment to separate undissolved solid[14]
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

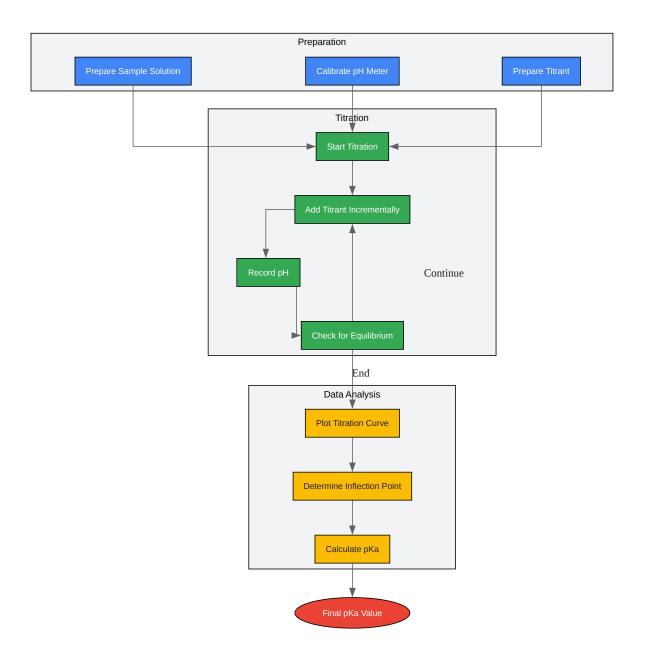
Procedure (Shake-Flask Method):

- An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH in a flask.[12]
- The flask is sealed and agitated at a constant temperature until equilibrium is reached, which may take 24 to 48 hours.[12]
- The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[12][14]
- The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method.[12]
- This concentration represents the equilibrium solubility of the compound under the specified conditions. It is recommended to perform this determination at various pH values to establish a pH-solubility profile.[15]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property, such as pKa, using potentiometric titration.





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Caption: Workflow for pKa determination by potentiometric titration.



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